molecular formula C21H19N5O2 B2780775 2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 539841-62-8

2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

Cat. No. B2780775
CAS RN: 539841-62-8
M. Wt: 373.416
InChI Key: OGSWBKBIEQDEHR-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one is a useful research compound. Its molecular formula is C21H19N5O2 and its molecular weight is 373.416. The purity is usually 95%.
BenchChem offers high-quality 2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cancer Research

Compounds with the [1,2,4]triazoloquinazolinone scaffold have been explored for their potential as cancer therapeutics . They can act as kinase inhibitors, which are crucial in the regulation of cell growth and proliferation. For instance, derivatives of this class have shown promise as c-Met kinase inhibitors , which play a role in the development of various cancers .

Material Science

Heterocyclic compounds like [1,2,4]triazoloquinazolinones can be used in the development of novel materials . Their unique electronic and structural properties may contribute to advancements in fields such as semiconductors and luminescent materials .

properties

IUPAC Name

2-(3-methoxyphenyl)-9-pyridin-3-yl-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-28-15-7-2-5-13(11-15)20-24-21-23-16-8-3-9-17(27)18(16)19(26(21)25-20)14-6-4-10-22-12-14/h2,4-7,10-12,19H,3,8-9H2,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGSWBKBIEQDEHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C4=C(CCCC4=O)NC3=N2)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-methoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one

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